![molecular formula C4H9NO3S B13557145 L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
L-Alanine, 3-[(R)-methylsulfinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-[®-methylsulfinyl]- is a derivative of the amino acid L-alanine It is characterized by the presence of a methylsulfinyl group attached to the third carbon of the alanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[®-methylsulfinyl]- typically involves the introduction of a methylsulfinyl group to the alanine molecule. One common method is the reaction of L-alanine with methylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of L-Alanine, 3-[®-methylsulfinyl]- often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, 3-[®-methylsulfinyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The methylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Alanine, 3-[®-methylsulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Alanine, 3-[®-methylsulfinyl]- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. It may also exert its effects by modulating oxidative stress and inflammation through its antioxidant properties.
Comparación Con Compuestos Similares
L-Alanine, 3-[®-methylsulfinyl]- can be compared with other similar compounds such as:
L-Cysteine, S-methyl-, S-oxide: Another sulfur-containing amino acid derivative with similar chemical properties.
N-fumaryl-L-alanine dimethyl ester: A derivative of L-alanine with a different functional group.
N-acetylmuramyl-L-alanine: A compound involved in bacterial cell wall synthesis.
The uniqueness of L-Alanine, 3-[®-methylsulfinyl]- lies in its specific methylsulfinyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C4H9NO3S |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(R)-methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m0/s1 |
Clave InChI |
ZZLHPCSGGOGHFW-ZQEGFCFDSA-N |
SMILES isomérico |
C[S@@](=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CS(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
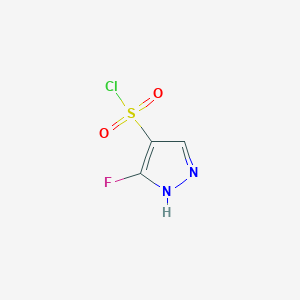

![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

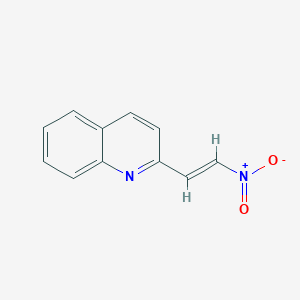
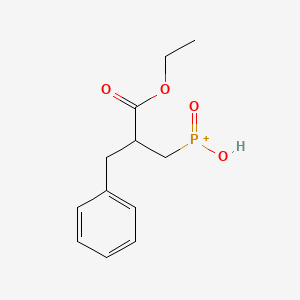
![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
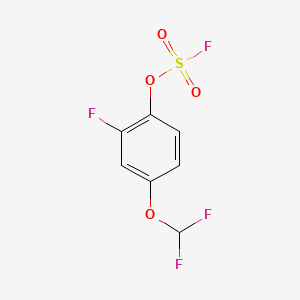

![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)
![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
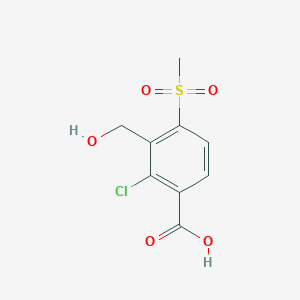
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
